Cas no 2172495-08-6 (ethyl 3-amino-8,8-dimethyl-1,7-dioxaspiro4.4nonane-4-carboxylate)

ethyl 3-amino-8,8-dimethyl-1,7-dioxaspiro4.4nonane-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 3-amino-8,8-dimethyl-1,7-dioxaspiro4.4nonane-4-carboxylate
- ethyl 3-amino-8,8-dimethyl-1,7-dioxaspiro[4.4]nonane-4-carboxylate
- EN300-1623606
- 2172495-08-6
-
- インチ: 1S/C12H21NO4/c1-4-15-10(14)9-8(13)5-16-12(9)6-11(2,3)17-7-12/h8-9H,4-7,13H2,1-3H3
- InChIKey: BLCWSNYIAZMRRO-UHFFFAOYSA-N
- ほほえんだ: O1CC(C(C(=O)OCC)C21COC(C)(C)C2)N
計算された属性
- せいみつぶんしりょう: 243.14705815g/mol
- どういたいしつりょう: 243.14705815g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 318
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 70.8Ų
ethyl 3-amino-8,8-dimethyl-1,7-dioxaspiro4.4nonane-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1623606-0.5g |
ethyl 3-amino-8,8-dimethyl-1,7-dioxaspiro[4.4]nonane-4-carboxylate |
2172495-08-6 | 0.5g |
$1893.0 | 2023-06-04 | ||
Enamine | EN300-1623606-250mg |
ethyl 3-amino-8,8-dimethyl-1,7-dioxaspiro[4.4]nonane-4-carboxylate |
2172495-08-6 | 250mg |
$1814.0 | 2023-09-22 | ||
Enamine | EN300-1623606-500mg |
ethyl 3-amino-8,8-dimethyl-1,7-dioxaspiro[4.4]nonane-4-carboxylate |
2172495-08-6 | 500mg |
$1893.0 | 2023-09-22 | ||
Enamine | EN300-1623606-5.0g |
ethyl 3-amino-8,8-dimethyl-1,7-dioxaspiro[4.4]nonane-4-carboxylate |
2172495-08-6 | 5g |
$5719.0 | 2023-06-04 | ||
Enamine | EN300-1623606-10000mg |
ethyl 3-amino-8,8-dimethyl-1,7-dioxaspiro[4.4]nonane-4-carboxylate |
2172495-08-6 | 10000mg |
$8480.0 | 2023-09-22 | ||
Enamine | EN300-1623606-0.05g |
ethyl 3-amino-8,8-dimethyl-1,7-dioxaspiro[4.4]nonane-4-carboxylate |
2172495-08-6 | 0.05g |
$1657.0 | 2023-06-04 | ||
Enamine | EN300-1623606-2500mg |
ethyl 3-amino-8,8-dimethyl-1,7-dioxaspiro[4.4]nonane-4-carboxylate |
2172495-08-6 | 2500mg |
$3865.0 | 2023-09-22 | ||
Enamine | EN300-1623606-100mg |
ethyl 3-amino-8,8-dimethyl-1,7-dioxaspiro[4.4]nonane-4-carboxylate |
2172495-08-6 | 100mg |
$1735.0 | 2023-09-22 | ||
Enamine | EN300-1623606-5000mg |
ethyl 3-amino-8,8-dimethyl-1,7-dioxaspiro[4.4]nonane-4-carboxylate |
2172495-08-6 | 5000mg |
$5719.0 | 2023-09-22 | ||
Enamine | EN300-1623606-1000mg |
ethyl 3-amino-8,8-dimethyl-1,7-dioxaspiro[4.4]nonane-4-carboxylate |
2172495-08-6 | 1000mg |
$1971.0 | 2023-09-22 |
ethyl 3-amino-8,8-dimethyl-1,7-dioxaspiro4.4nonane-4-carboxylate 関連文献
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
ethyl 3-amino-8,8-dimethyl-1,7-dioxaspiro4.4nonane-4-carboxylateに関する追加情報
Ethyl 3-Amino-8,8-Dimethyl-1,7-Dioxaspiro[4.4]Nonane-4-Carboxylate: A Comprehensive Overview
Ethyl 3-amino-8,8-dimethyl-1,7-dioxaspiro[4.4]nonane-4-carboxylate is a complex organic compound with the CAS number 2172495-08-6. This compound belongs to the class of spiro compounds, which are characterized by two rings joined by a single atom. The molecule features a unique spiro ring system, making it a subject of interest in various chemical and pharmaceutical research domains.
The structure of ethyl 3-amino-8,8-dimethyl-1,7-dioxaspiro[4.4]nonane-4-carboxylate consists of an ethyl ester group attached to a spiro ring system. The spiro ring comprises two fused rings: one six-membered ring and one five-membered ring. The presence of the amino group (-NH2) at the third position and two methyl groups at the eighth position adds complexity to the molecule's structure and potentially influences its reactivity and biological activity.
Recent studies have highlighted the potential of spiro compounds like ethyl 3-amino-8,8-dimethyl-1,7-dioxaspiro[4.4]nonane-4-carboxylate in drug design and development. The spiro ring system is known to provide structural rigidity and can serve as a scaffold for attaching various functional groups, enhancing the molecule's pharmacokinetic properties. For instance, researchers have explored the use of this compound as a precursor for synthesizing bioactive molecules with potential applications in cancer therapy and anti-inflammatory treatments.
In terms of synthesis, ethyl 3-amino-8,8-dimethyl-1,7-dioxaspiro[4.4]nonane-4-carboxylate can be prepared through a multi-step process involving nucleophilic substitution and cyclization reactions. The synthesis typically starts with an amino alcohol derivative, which undergoes esterification to form the ethyl ester group. Subsequent cyclization steps lead to the formation of the spiro ring system.
The compound's properties make it a valuable intermediate in organic synthesis. Its ability to form hydrogen bonds due to the presence of hydroxyl and amino groups enhances its solubility in polar solvents, which is advantageous for various chemical reactions. Additionally, the methyl groups at the eighth position contribute to the molecule's lipophilicity, potentially improving its bioavailability when used as a drug candidate.
Ethical considerations in chemical research have led to increased focus on sustainable synthesis methods for compounds like ethyl 3-amino-8,8-dimethyl-1,7-dioxaspiro[4.4]nonane-4-carboxylate. Researchers are exploring green chemistry approaches to minimize waste and reduce environmental impact during production processes.
In conclusion, ethyl 3-amino-8,8-dimethyl-1,7-dioxaspiro[4.4]nonane-4-carboxylate is a versatile compound with promising applications in pharmaceuticals and organic synthesis. Its unique structure and functional groups make it an attractive candidate for further research into drug design and development.
2172495-08-6 (ethyl 3-amino-8,8-dimethyl-1,7-dioxaspiro4.4nonane-4-carboxylate) 関連製品
- 2228827-01-6(1-(2,3-dimethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid)
- 1788024-58-7(ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride)
- 1354929-33-1(N-(cyanomethyl)-2-(pyridin-3-yl)-1,3-thiazole-4-carboxamide)
- 1256360-22-1(5-methoxy-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)
- 91900-26-4(4-ethoxy-3-methylbenzoyl Chloride)
- 2411296-70-1(N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-N-[(2-fluorophenyl)methyl]sulfamoyl fluoride)
- 2229305-94-4(2-1-(2,5-dimethylfuran-3-yl)cyclopropylethan-1-amine)
- 1806415-83-7(3-Fluoro-2-hydroxy-5-iodopyridine)
- 2228701-72-0(3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)butanoic acid)
- 401909-15-7(Benzenemethanamine, 4-amino-2,5-difluoro- (9CI))




